2-(3-Nitrophenoxy)ethanol
Overview
Description
2-(3-Nitrophenoxy)ethanol is an organic compound with the molecular formula C8H9NO4 It is characterized by the presence of a nitro group attached to a phenoxy group, which is further connected to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenoxy)ethanol typically involves the nucleophilic substitution reaction of 3-nitrophenol with ethylene oxide. The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst. The general reaction scheme is as follows:
3-Nitrophenol+Ethylene oxide→this compound
The reaction is usually conducted at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and controlled reaction environments helps in achieving high purity and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrophenoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(3-nitrophenoxy)acetaldehyde or 2-(3-nitrophenoxy)acetic acid.
Reduction: Formation of 2-(3-aminophenoxy)ethanol.
Substitution: Various substituted phenoxyethanol derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Nitrophenoxy)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Nitrophenoxy)ethanol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The phenoxy group may also participate in binding interactions with proteins or enzymes, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Nitrophenoxy)ethanol
- 2-(3-Aminophenoxy)ethanol
- 2-(4-Amino-3-nitrophenoxy)-1-ethanol
Comparison
2-(3-Nitrophenoxy)ethanol is unique due to the position of the nitro group on the phenoxy ring, which influences its reactivity and interaction with other molecules. Compared to 2-(4-Nitrophenoxy)ethanol, the 3-nitro derivative may exhibit different chemical and biological properties due to the electronic and steric effects of the substituents.
Properties
IUPAC Name |
2-(3-nitrophenoxy)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c10-4-5-13-8-3-1-2-7(6-8)9(11)12/h1-3,6,10H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYPMRCKTUAVQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405389 | |
Record name | 2-(3-nitrophenoxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16365-26-7 | |
Record name | 2-(3-Nitrophenoxy)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16365-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-nitrophenoxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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